molecular formula C12H15NO2 B1312735 Ethyl 1-benzylaziridine-2-carboxylate CAS No. 34943-06-1

Ethyl 1-benzylaziridine-2-carboxylate

Cat. No.: B1312735
CAS No.: 34943-06-1
M. Wt: 205.25 g/mol
InChI Key: KTFLKESPVAEOIJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzylaziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and polymer chemistry .

Mechanism of Action

Preparation Methods

Ethyl 1-benzylaziridine-2-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2,3-dibromopropanoate with benzylamine in the presence of a base such as trimethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 1-benzylaziridine-2-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 1-benzylaziridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 1-benzylaziridine-2-carboxylate can be compared to other aziridine derivatives, such as:

The uniqueness of this compound lies in its combination of the ethyl ester and benzyl groups, which provide specific reactivity and functionalization options not available in other aziridine compounds.

Properties

IUPAC Name

ethyl 1-benzylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLKESPVAEOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469486
Record name Ethyl 1-benzylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34943-06-1
Record name Ethyl 1-benzylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 1-benzylaziridine-2-carboxylate in the synthesis of 6-azaindoles?

A: this compound serves as a crucial starting material in the synthesis of 2,5-disubstituted 6-azaindoles. [] The compound reacts with two equivalents of propargyl bromide to form an aziridin-2-yl dipropargylic alcohol intermediate. This intermediate then undergoes a two-step cyclization process, involving pyrrole formation followed by a base-catalyzed intramolecular acetylenic Schmidt reaction, ultimately yielding the desired 6-azaindole structure. []

Q2: Are there any spectroscopic data available for this compound or the reaction intermediates?

A: While the provided research abstract [] doesn't delve into the specific spectroscopic data for this compound or its intermediates, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to characterize the synthesized compounds and monitor reaction progress. These techniques are routinely used in organic chemistry for structural elucidation and reaction monitoring.

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